Product packaging for Ethyl Hippurate(Cat. No.:CAS No. 1499-53-2)

Ethyl Hippurate

Cat. No.: B074480
CAS No.: 1499-53-2
M. Wt: 207.23 g/mol
InChI Key: PTXRQIPIELXJFH-UHFFFAOYSA-N
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Description

Ethyl Hippurate is a chemically synthesized ester of hippuric acid, serving as a critical biochemical substrate in microbiological and enzymatic research. Its primary research application is as a chromogenic and fluorogenic substrate for the detection and quantification of bacterial enzyme activity, specifically for aminoacyl-histidine dipeptidase (also known as hippuricase). This enzyme is a key diagnostic marker for the identification and differentiation of various bacterial species, most notably Streptococcus agalactiae (Group B Streptococcus) and Listeria monocytogenes. In these assays, the enzymatic hydrolysis of this compound yields glycine and ethyl benzoate, the latter of which can be detected through subsequent colorimetric or fluorometric reactions, providing a reliable readout of bacterial presence and metabolic function. Beyond its diagnostic utility, this compound is a valuable tool for probing the kinetics and inhibition of peptidases and esterases, facilitating studies on bacterial virulence, metabolism, and antibiotic resistance mechanisms. Researchers also utilize this compound in the synthesis of more complex organic molecules and as a standard in analytical chemistry. Supplied as a high-purity solid, it ensures consistent and reproducible performance in sensitive in vitro assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B074480 Ethyl Hippurate CAS No. 1499-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-benzamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO3/c1-2-15-10(13)8-12-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXRQIPIELXJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280491
Record name Ethyl Hippurate
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499-53-2
Record name 1499-53-2
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Synthetic Methodologies and Reaction Pathways of Ethyl Hippurate

Established Synthetic Routes for Ethyl Hippurate

The synthesis of this compound is well-documented, with several reliable methods available for its preparation in a laboratory setting.

A primary and straightforward method for synthesizing this compound is the Fischer esterification of hippuric acid with ethanol (B145695). nih.gov This reaction is typically acid-catalyzed. In a common procedure, a solution of hippuric acid in absolute ethanol is saturated with dry hydrochloric acid gas and then refluxed for several hours. nih.govnih.gov After the reaction is complete, the mixture is cooled and neutralized, often with a weak base like sodium bicarbonate, to precipitate the crude product. nih.gov The excess ethanol is subsequently removed under vacuum, and the resulting this compound can be purified by recrystallization from ethanol to yield a white crystalline solid. nih.gov

An alternative pathway to this compound involves the N-acylation of glycine (B1666218) ethyl ester hydrochloride with benzoyl chloride. nih.gov This method, a variation of the Schotten-Baumann reaction, provides an efficient route to the target compound. nih.govnih.gov The reaction is typically carried out by adding triethylamine (B128534) to a suspension of glycine ethyl ester hydrochloride in a solvent like tetrahydrofuran (B95107) (THF) under cold conditions. nih.gov To this mixture, a solution of benzoyl chloride in THF is added, leading to the formation of this compound. nih.gov

Derivatization Strategies Utilizing this compound as a Substrate

This compound is a versatile substrate for the synthesis of more complex molecules, particularly heterocyclic compounds like hydrazones, which are known for their diverse chemical and biological properties.

The conversion of this compound into various hydrazone derivatives is a two-step process that first involves the formation of a hydrazide, followed by condensation with an aldehyde. nih.govnih.gov

The first step in this derivatization is the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to produce hippuric hydrazide (also known as hippuryl hydrazine). nih.govnih.govnih.govnih.gov This reaction, known as hydrazinolysis, is typically performed by refluxing a mixture of this compound and hydrazine hydrate in an alcoholic solvent, such as ethanol, for a couple of hours. nih.gov Upon completion, the excess solvent is evaporated, and the resulting hippuric hydrazide precipitates and can be purified by recrystallization. nih.gov This intermediate is a key building block for the subsequent synthesis of hydrazones. nih.gov

The hippuric hydrazide obtained in the previous step is then condensed with various substituted aromatic aldehydes to yield the final hippuric hydrazone derivatives. nih.govnih.gov This acid-catalyzed condensation is typically achieved by refluxing equimolar amounts of the hydrazide and the desired aldehyde in absolute ethanol. nih.govamericanelements.com The use of microwave irradiation, often under solvent-free conditions, has been reported as a green and efficient alternative to conventional heating, leading to higher yields and shorter reaction times. nih.govnih.gov The resulting hydrazones, which precipitate from the reaction mixture upon cooling, can be purified by recrystallization from ethanol. nih.gov

Table 1: Examples of Synthesized Hippuryl Hydrazone Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

Derivative Name Aldehyde Used Yield (%) Melting Point (°C) Reference
2-hydroxy-1-naphthyl hippuryl hydrazone 2-hydroxy-1-naphthaldehyde 70 263-268 nih.gov
4-methoxyphenyl hippuryl hydrazone 4-methoxybenzaldehyde 67 168-170 nih.gov

Alkylation Reactions of this compound Enolates and Dianions

The alkylation of this compound proceeds through the formation of enolate and, more significantly, dianion intermediates. The generation of a dianion is a critical strategy because the N-H proton of the amide is more acidic than the α-carbon C-H protons. scielo.br Under the influence of strong bases, such as n-butyllithium (n-BuLi), this compound can be deprotonated sequentially, first at the nitrogen and then at the α-carbon, to form a dianion. researchgate.net

This dianion formation is key to achieving C-alkylation. The reaction must proceed through the dianion intermediate because direct alkylation occurs at the less acidic α-carbon rather than the more acidic N-H position. scielo.br This indicates that the less stable carbanion, once formed in the dianion, is the more reactive nucleophile. scielo.br This reactivity allows for the introduction of alkyl groups at the α-position by reacting the dianion with various electrophiles, such as alkyl halides. capes.gov.br This method provides a synthetic route to α-substituted amino acid derivatives. capes.gov.br

Ester-Amide Exchange Reactions Involving this compound

This compound serves as a standard substrate in the study and development of ester-amide exchange reactions, a fundamental transformation in organic synthesis. These reactions convert an ester into an amide by reacting it with an amine, typically requiring catalytic activation. capes.gov.br Research has demonstrated that Group (IV) metal alkoxides, particularly zirconium(IV) tert-butoxide (Zr(Ot-Bu)4), in combination with activator additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can effectively catalyze this transformation. capes.gov.br

In a model reaction, this compound is treated with benzylamine (B48309) in the presence of the catalytic system. The reaction proceeds smoothly without the need for azeotropic removal of the ethanol byproduct. capes.gov.br A screening of various catalysts and additives identified the Zr(Ot-Bu)4–HOAt system in toluene (B28343) at 60 °C as highly efficient. capes.gov.br Control experiments confirmed that the reaction does not proceed in the absence of the catalyst. capes.gov.br The efficiency of this catalytic system highlights its potential for synthesizing complex molecules containing amide bonds from their corresponding esters. capes.gov.br

Table 1: Catalyst Screening for Ester-Amide Exchange of this compound with Benzylamine Reaction conditions: this compound (0.50 mmol), benzylamine (0.50 mmol), catalyst (0.05 mmol), additive (0.10 mmol), toluene (1 mL), 60 °C, 1 h. Data sourced from a study on catalytic ester-amide exchange. capes.gov.br

CatalystAdditiveConversion (%)
Zr(Ot-Bu)4None21
Zr(Ot-Bu)4HOBt93
Zr(Ot-Bu)4HOAt 98
Zr(Ot-Bu)4PFP51
Zr(Ot-Bu)4HYP25
Zr(Ot-Bu)4DMAP21
Ti(Oi-Pr)4HOAt45
Hf(Ot-Bu)4HOAt85

HOBt = 1-hydroxybenzotriazole (B26582), HOAt = 1-hydroxy-7-azabenzotriazole, PFP = pentafluorophenol, HYP = 2-hydroxypyridine, DMAP = 4-(dimethylamino)pyridine

Applications in Amino Acid Synthesis (e.g., Labeled Cysteine and Tryptophan)

This compound is a valuable starting material for the synthesis of amino acids, particularly those containing isotopic labels for use in structural biology studies. The alkylation of the enolate derived from isotopically labeled this compound has been successfully employed to prepare uniformly labeled cysteine. uark.edu In this approach, this compound, prepared from labeled glycine, can be selectively alkylated to introduce the necessary side chain for cysteine. uark.edu One of the key advantages of this method is the potential to selectively label the carboxyl carbon, the alpha-carbon, the beta-carbon, or the nitrogen atom. uark.edu

However, the application of this methodology has faced challenges with other amino acids. For instance, attempts to synthesize labeled tryptophan via the alkylation of the this compound dianion with a suitable electrophile were unsuccessful. uark.edu Acylation of the this compound dianion has also been shown to be a viable route for producing α-aminoketones, which are precursors to other amino acids like δ-aminolevulinic acid. researchgate.net More broadly, hippuric acid (the parent acid of this compound) is famously used in the Erlenmeyer–Plöchl synthesis to produce azlactones, which are key intermediates for a range of amino acids, including phenylalanine. wikipedia.orgwikipedia.orgchemeurope.com

Green Chemistry Approaches in this compound Synthesis and Derivatization

In line with the principles of green chemistry, recent synthetic methodologies have focused on developing more environmentally benign processes for the synthesis and derivatization of this compound.

Solvent-Free Reaction Conditions

A significant green approach involves conducting reactions under solvent-free conditions, which minimizes waste and reduces environmental impact. The derivatization of this compound has been successfully achieved without solvents. For example, new series of hippuric hydrazones have been synthesized by irradiating this compound with various substituted aromatic aldehydes under solvent-free conditions. researchgate.netwikipedia.org This method is presented as an environmentally and economically desirable route for creating these derivatives. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been applied to the derivatization of this compound. The synthesis of hippuric hydrazones from this compound and substituted aldehydes has been efficiently carried out using microwave irradiation, often in conjunction with solvent-free conditions. wikipedia.org This protocol was found to be the most optimal, providing high yields of the pure product in a significantly shorter time frame than traditional batch protocols. wikipedia.org Furthermore, microwave-assisted reactions have been used to synthesize various organotin(IV) hippurates from hippuric acid and organotin(IV) chlorides or oxides, demonstrating the broad applicability of this green technique.

Catalytic Systems in this compound Transformations

The transformation of this compound often relies on the use of sophisticated catalytic systems to enhance efficiency and selectivity. As detailed in section 2.2.3, a notable example is the ester-amide exchange reaction, where a catalytic system composed of a Group (IV) metal alkoxide, such as Zr(Ot-Bu)4, and an activator like HOAt, has proven highly effective. capes.gov.br Mechanistic studies suggest that the active catalyst may be a dimeric zirconium complex formed in situ. capes.gov.br

Beyond this specific system, the broader field of hippurate transformations employs various catalysts. The Erlenmeyer–Plöchl reaction, which converts hippuric acid derivatives into azlactones, traditionally uses stoichiometric amounts of sodium acetate. jocpr.com However, modern approaches have explored the use of organic bases and heterogeneous, reusable catalysts to improve the sustainability of the process. researchgate.net For related ester-amide exchange reactions, N-heterocyclic carbenes (NHCs) and 2-pyridone derivatives have also been investigated as effective organocatalysts. These catalytic approaches are central to developing efficient and selective synthetic routes involving this compound and its parent acid.

Metal Alkoxide–Activator Complexes in Ester-Amide Exchange

A notable advancement in amide synthesis involves the direct conversion of unactivated esters and amines through a process known as ester-amide exchange. This reaction is effectively catalyzed by a system combining group (IV) metal alkoxides with specific activators. nih.gov Research has demonstrated the efficacy of this method using this compound as a model substrate.

The process employs a catalytic system, such as Zirconium (IV) tert-butoxide (Zr(Ot-Bu)₄), in conjunction with an activator like 1-hydroxy-7-azabenzotriazole (HOAt) or the less expensive alternative, 1-hydroxybenzotriazole (HOBt). nih.gov This combination facilitates the reaction between an ester (this compound) and an amine (e.g., benzylamine) to form the corresponding amide. A key advantage of this methodology is that it proceeds smoothly without the need for azeotropic reflux to remove the alcohol byproduct (ethanol in this case). nih.gov

Initial studies screened various catalysts, with Group (IV) metal alkoxides showing significant promise. The addition of activators was found to substantially enhance the reaction efficiency. nih.gov For the reaction between this compound and benzylamine, a combination of Zr(Ot-Bu)₄ as the catalyst and HOAt as the activator in toluene at 60 °C proved to be highly effective. nih.gov Mechanistic studies suggest that the active catalyst is a novel, dimeric zirconium complex, which has been characterized by X-ray crystallography. nih.gov

The optimization of reaction conditions indicated that the ratio of the catalyst to the activator is crucial. A 1:1 ratio of Zr(Ot-Bu)₄ to HOAt was found to provide the best conversion rates in toluene. nih.gov The versatility of this method allows for its application across a wide range of structurally diverse esters and amines, highlighting its potential value in the synthesis of complex molecules, including those that are sensitive to acids or bases. nih.gov

Table 1: Evaluation of Additives in Zr(Ot-Bu)₄ Catalyzed Ester-Amide Exchange Reaction of this compound (0.50 mmol) with benzylamine (0.50 mmol) using Zr(Ot-Bu)₄ (0.05 mmol) and an additive (0.10 mmol) in toluene (1 mL) at 60 °C for 1 hour. nih.gov

AdditiveConversion (%)
None18
HOAt 94
HOBt82
PFP21
HYP78
DMAP10
Data sourced from Han et al. (2005). nih.gov PFP = pentafluorophenol, HYP = 2-hydroxypyridine, DMAP = 4-(dimethylamino)pyridine.

Enzyme-Mediated Biocatalysis

Biocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering high selectivity and mild reaction conditions. almacgroup.comnih.gov Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), in particular, are versatile enzymes widely used for the synthesis of esters. scielo.br While primarily known for catalyzing the hydrolysis of lipids, lipases can reverse this reaction to perform esterification, transesterification, and aminolysis under conditions of low water activity. scielo.br

The synthesis of this compound can be achieved via lipase-catalyzed esterification of hippuric acid with ethanol or through transesterification. The general mechanism for lipase-catalyzed reactions, often described by the Ping-Pong Bi-Bi model, involves the formation of an acyl-enzyme intermediate. nih.gov In the case of esterification, the carboxylic acid (hippuric acid) first binds to the enzyme, leading to the formation of an acyl-enzyme complex and the release of a water molecule. Subsequently, the alcohol (ethanol) binds to this complex, resulting in the formation of the ester (this compound) and the regeneration of the free enzyme. nih.gov

Several factors significantly influence the efficiency of lipase-catalyzed ester synthesis:

Enzyme Source: Lipases from various microbial sources, such as Candida and Rhizopus species, are commonly used, often in immobilized form to enhance stability and reusability. nih.govresearchgate.net

Solvent: The choice of organic solvent is critical. While solvent-free systems are possible, solvents like n-hexane or tert-butyl alcohol are often used to solubilize substrates and influence enzyme activity and stability. nih.govresearchgate.net

Water Activity: Controlling the amount of water in the reaction medium is crucial. While a minimal amount of water is necessary for enzyme function, excess water promotes the reverse hydrolysis reaction, reducing the ester yield. scielo.br

Temperature: Reactions are typically run at moderate temperatures (e.g., 30-60 °C) to ensure enzyme stability while achieving a reasonable reaction rate. nih.govresearchgate.net

This enzyme-mediated approach is valued for its chemo-, regio-, and enantioselective nature, which often eliminates the need for complex protecting group strategies required in traditional chemical synthesis. almacgroup.com The use of biocatalysts is considered a greener alternative, often involving aqueous or benign organic solvents and operating under energy-efficient conditions. almacgroup.comscielo.br

Table 2: Key Parameters in Lipase-Catalyzed Ester Synthesis

ParameterInfluence on ReactionGeneral Observation
Enzyme Catalyzes the esterification/transesterification reaction.Immobilized lipases are often preferred for stability and reuse. nih.gov
Solvent Affects enzyme activity and substrate solubility.Non-polar solvents like hexane (B92381) are common; solvent-free systems are also utilized. nih.gov
Temperature Influences reaction rate and enzyme stability.Optimal temperatures are typically in the 40-60°C range. nih.gov
Water Activity Determines the equilibrium between synthesis and hydrolysis.Low water content favors ester synthesis. scielo.br
Substrate Molar Ratio Affects reaction equilibrium and potential enzyme inhibition.An excess of one substrate can shift equilibrium but may also cause inhibition. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation in Ethyl Hippurate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For ethyl hippurate, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are employed to confirm its structure. nih.govnih.govnih.govnih.govfishersci.cafishersci.be

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons present in the molecule. nih.govnih.govnih.govnih.govfishersci.be The ethyl group gives rise to a triplet and a quartet, characteristic of an ethyl ester. The methylene (B1212753) protons of the glycine (B1666218) moiety appear as a doublet, and the aromatic protons of the benzoyl group typically appear as a multiplet in the downfield region of the spectrum. The amide proton (N-H) also gives a distinct signal.

Table 1: ¹H NMR Spectral Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
CH₃ (ethyl)~1.3Triplet~7.1
CH₂ (ethyl)~4.2Quartet~7.1
CH₂ (glycine)~4.1Doublet~5.0
Aromatic-H~7.4-7.8Multiplet-
NH~6.8Triplet~5.0

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. nih.govnih.govfishersci.be In the ¹³C NMR spectrum of this compound, each carbon atom in the molecule gives a distinct signal. The carbonyl carbons of the ester and amide groups are typically found in the most downfield region of the spectrum. The aromatic carbons show signals in the intermediate region, while the aliphatic carbons of the ethyl and glycine moieties appear in the upfield region.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (ppm)
CH₃ (ethyl)~14
CH₂ (glycine)~42
CH₂ (ethyl)~61
Aromatic C-H~127-132
Aromatic C (quaternary)~134
C=O (amide)~167
C=O (ester)~170

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC-DEPT)

Two-dimensional (2D) NMR techniques provide further structural confirmation by showing correlations between different nuclei. fishersci.be

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. In this compound, this would show correlations between the CH₃ and CH₂ protons of the ethyl group, and between the NH proton and the CH₂ protons of the glycine moiety. science.govresearchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum shows correlations between protons and the carbon atoms they are directly attached to. This allows for the unambiguous assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule. science.govresearchgate.netustc.edu.cnscispace.com

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups. For example, it can show correlations between the ethyl protons and the ester carbonyl carbon, and between the glycine and benzoyl protons and the amide carbonyl carbon. science.govustc.edu.cn

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to distinguish between CH, CH₂, and CH₃ groups.

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound.

Isotopic Labeling for Mechanistic and Structural Studies

Isotopic labeling involves the incorporation of isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into a molecule. nih.govsigmaaldrich.comx-chemrx.com This technique is a powerful tool for studying reaction mechanisms and for more detailed structural analysis. nih.govsigmaaldrich.comx-chemrx.com In the context of this compound research, isotopic labeling can be used to:

Trace the metabolic fate of the molecule in biological systems.

Elucidate the mechanism of enzymatic or chemical reactions involving this compound.

Aid in the assignment of NMR signals, especially in complex spectra. uark.edu

Determine the conformation of the molecule in solution or when bound to a receptor.

For example, by synthesizing this compound with a ¹³C-labeled carbonyl group, the fate of that specific carbon atom can be followed in a chemical or biological process. Similarly, ¹⁵N labeling of the amide nitrogen can provide insights into the reactivity and interactions of the amide group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govnih.govuni.lu The IR spectrum of this compound shows characteristic absorption bands for the different functional groups present in the molecule. researchgate.netwikipedia.org

Table 3: IR Spectral Data for this compound

Functional Group Vibrational Mode Frequency (cm⁻¹)
N-H (amide)Stretching~3300
C-H (aromatic)Stretching~3060
C-H (aliphatic)Stretching~2980
C=O (ester)Stretching~1740
C=O (amide I)Stretching~1640
N-H (amide II)Bending~1540
C-NStretching~1220
C-O (ester)Stretching~1190

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govnih.govnih.govuni.lu It is used to determine the molecular weight of a compound and to obtain information about its structure by analyzing its fragmentation pattern. nih.govnih.govnih.govuni.lu

The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight (207.23 g/mol ). nih.gov In addition to the molecular ion peak, the mass spectrum also shows several fragment ions, which are formed by the cleavage of specific bonds in the molecule. The most common fragmentation pathway involves the cleavage of the amide and ester bonds.

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/z Fragment Ion Structure
207[M]⁺[C₁₁H₁₃NO₃]⁺
134[M - C₂H₅O₂]⁺[C₈H₈NO]⁺
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

The analysis of the fragmentation pattern provides valuable information for confirming the structure of this compound. The predicted collision cross section for the [M+H]⁺ ion is 146.0 Ų, and for the [M+Na]⁺ ion is 156.3 Ų. uni.lu

Other Spectroscopic Techniques for Comprehensive Characterization

Beyond the foundational techniques of NMR and mass spectrometry, a suite of other spectroscopic methods provides deeper insights into the electronic properties, vibrational modes, and elemental composition of this compound. These techniques, including UV-Vis, Raman, and X-ray Photoelectron Spectroscopy, are critical for a comprehensive structural and chemical characterization.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. Molecules containing π-bonds or non-bonding valence electrons (n-electrons) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals. libretexts.org

In this compound, the primary chromophore—the part of the molecule responsible for absorbing light—is the benzoyl group. nih.gov The conjugated system of the benzene (B151609) ring and the carbonyl group gives rise to characteristic π → π* transitions. While specific UV-Vis spectral data for this compound is not extensively published, data from closely related compounds can provide an expected absorption range. For instance, studies on N-acylamino acid dithioester analogs, which contain a similar benzoyl moiety, show strong UV absorption. N-benzoylglycine ethyl dithioester, an analogue where the ester oxygen is replaced by sulfur, exhibits an absorption maximum (λmax) at 308 nm. cdnsciencepub.com A similar compound, N-benzoylalanine ethyl dithioester, has a λmax at 311 nm. cdnsciencepub.com Given these findings, this compound is expected to display significant absorbance in the UV region, likely below 300 nm, due to the electronic transitions within its aromatic and carbonyl groups.

Compoundλmax (nm)Solvent/ConditionsReference
N-benzoylglycine ethyl dithioester308Acetate buffer pH 4.5 cdnsciencepub.com
N-benzoylalanine ethyl dithioester311Solution cdnsciencepub.com

Raman spectroscopy is a vibrational spectroscopy technique that detects inelastic scattering of monochromatic light, providing detailed information about molecular vibrations, structure, and symmetry. mdpi.com It serves as a powerful complement to infrared (IR) spectroscopy, as vibrational modes that are weak or silent in IR may be strong in Raman, and vice versa. spectroscopyonline.com The technique is non-destructive and requires minimal sample preparation. mdpi.com

For this compound, a Raman spectrum would reveal characteristic peaks corresponding to its various functional groups. Key vibrational modes would include:

Aromatic Ring Vibrations: C-C stretching modes within the benzene ring.

Carbonyl Stretching (C=O): Distinct peaks for the amide and ester carbonyl groups.

Amide Bands: Vibrations associated with the N-H and C-N bonds of the amide linkage.

Aliphatic Chain Vibrations: C-C and C-H stretching and bending modes from the ethyl and methylene groups.

Research on related N-acyl amino acid derivatives demonstrates the utility of Raman spectroscopy, particularly resonance Raman, in studying the conformational states of these molecules in different environments. nih.govnih.gov While specific Raman data for this compound is sparse, the expected vibrational modes can be predicted based on its structure.

Functional GroupExpected Raman Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Benzene RingRing Breathing Mode~1000
Benzene RingC=C Stretching1580-1610
AmideAmide I (C=O stretch)1640-1680
EsterC=O Stretch1730-1750
Aliphatic ChainC-H Bending/Stretching1300-1470, 2850-3000

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. thermofisher.comwikipedia.org The method works by irradiating a surface with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected. eag.com The binding energy of these photoelectrons is characteristic of the element from which they were emitted and is sensitive to the element's oxidation state and local chemical environment. malvernpanalytical.com

While no specific XPS studies on this compound are prominently available, the technique can theoretically provide valuable data. An XPS analysis of this compound would quantify the surface concentrations of carbon, oxygen, and nitrogen, excluding hydrogen and helium which are not detectable by XPS. eag.com High-resolution scans of the C 1s, O 1s, and N 1s core levels would allow for the differentiation of atoms in distinct chemical environments. For instance, the carbon signal could be deconvoluted into separate peaks representing the different types of carbon atoms in the molecule, such as those in the aromatic ring, the amide and ester carbonyl groups, and the aliphatic ethyl chain. This provides a detailed picture of the surface chemistry. gumed.edu.pl

Core LevelExpected Chemical States in this compoundPotential Information Gained
C 1sC-C/C-H (aromatic), C-N, C-O, C=O (amide), C=O (ester)Differentiation of carbon bonding environments.
O 1sC=O (amide), C=O (ester), C-O (ester)Distinguishing between carbonyl and ether-like oxygen atoms.
N 1sC-N (amide)Confirmation of the amide nitrogen environment.

Computational Chemistry and Modeling of Ethyl Hippurate and Its Reactions

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and reactivity of molecules like ethyl hippurate. akj.aznih.gov DFT methods are used to optimize molecular geometries, calculate thermodynamic properties, and explore reaction pathways. akj.azarabjchem.org For instance, DFT calculations with the B3LYP functional and 6-31G* basis set are commonly employed to study the properties of organic molecules. arabjchem.org These calculations can provide valuable data on parameters such as heat of formation, entropy, and dipole moments. arabjchem.org

Computational methods are pivotal in elucidating the mechanisms of reactions involving this compound. For example, in the zirconium-catalyzed ester-amide exchange reaction, kinetic studies suggested a first-order dependence on both the ester and amine concentrations. nih.gov Mechanistic proposals often involve the formation of intermediates, such as the coordination of the ester to a metal catalyst, followed by an intramolecular attack by the amine. nih.gov DFT calculations can help to model these proposed pathways, including the formation of dimeric zirconium species that are believed to be the active catalysts. nih.gov

Another example is the reaction of the dianion of this compound with 1,2-diimidoyl-1,2-dichloroethanes, which leads to the formation of 6-imino-6H-1,3-oxazines. acs.org Understanding the intricate steps of such domino reactions heavily relies on computational modeling to map out the potential energy surface and identify the most favorable reaction cascade.

The hydrolysis of this compound has also been a subject of mechanistic investigation. Studies on the hydrolysis of related compounds, like hippuric acid, suggest that such reactions can proceed through different mechanisms depending on the conditions. wikipedia.org For example, the alkaline hydrolysis of hippuric acid involves a nucleophilic attack at the carbonyl carbon. clockss.org Computational modeling can be used to explore analogous pathways for this compound, providing detailed information about the electronic and structural changes that occur during the reaction.

The identification and characterization of transition states are crucial for understanding reaction kinetics and mechanisms. researchgate.net Transition state analysis provides information about the energy barriers of a reaction. nih.gov For the ester-amide exchange reaction of this compound, proposed mechanisms involve either a four-membered or a six-membered transition state for the intramolecular attack of the amine. nih.gov Quantum chemical calculations can be used to determine the structures and energies of these transition states, helping to discern the preferred reaction pathway. akj.az

In the context of enzyme catalysis, such as the hydrolysis of this compound by papain, the reaction is known to proceed through an acyl-enzyme intermediate. acs.org Computational modeling can be used to study the transition states involved in both the acylation and deacylation steps of this process.

The three-dimensional structure and flexibility of this compound are key determinants of its reactivity and interactions. Conformational analysis helps to identify the stable conformations of the molecule and the energy barriers between them. utdallas.edukhanacademy.org this compound possesses several rotatable bonds, leading to a variety of possible conformations. chemscene.com

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules like this compound in different environments, such as in solution. nih.govresearchgate.netmdpi.com MD simulations can reveal how the molecule's conformation changes over time and how it interacts with solvent molecules. mdpi.com These simulations are particularly useful for understanding the behavior of this compound in biological systems, such as its interaction with enzymes. nih.gov By simulating the enzyme-substrate complex, MD can provide insights into the conformational changes that occur upon binding and during the catalytic process. mdpi.com

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. ajgreenchem.comphcog.com This method is widely used to study the interactions between small molecules like this compound and their biological targets. mdpi.com For example, docking studies have been used to investigate the binding of hippurate derivatives to enzymes like peptidylglycine α-hydroxylating monooxygenase (PHM). nih.govresearchgate.net

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net In the case of this compound, docking could be used to predict its binding mode in the active site of an enzyme, providing a basis for understanding its substrate specificity or inhibitory activity. For instance, docking studies on related compounds have shown interactions with key residues in the active site of enzymes like TPH1. mdpi.com

Prediction of Bioactivity and Drug-Likeness

Computational methods are also employed to predict the potential biological activity and drug-like properties of molecules. Various molecular descriptors, such as LogP (a measure of lipophilicity) and topological polar surface area (TPSA), can be calculated to assess a compound's potential for oral bioavailability and membrane permeability. chemscene.com For this compound, the predicted XLogP3 is 1.2, and the TPSA is 55.4 Ų. nih.govuni.lu These parameters are within the ranges typically associated with drug-like molecules.

Furthermore, computational models can be used to screen for potential biological targets and predict the bioactivity of a compound against those targets. While specific bioactivity predictions for this compound are not extensively documented in the provided context, the general approach involves comparing the structural and electronic features of this compound to those of known active compounds.

Structure Activity Relationship Sar Studies and Mechanistic Investigations

SAR of Hippurate and Its Analogs in Enzymatic Processes

The structure-activity relationship (SAR) of hippurate and its analogs reveals crucial insights into their interactions with enzymes. These studies are fundamental in designing specific substrates and potent inhibitors for enzymes like Peptidylglycine α-Hydroxylating Monooxygenase (PHM).

Peptidylglycine α-hydroxylating monooxygenase (PHM), a domain of the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM), is a key enzyme in the biosynthesis of α-amidated peptide hormones in both mammals and insects. nih.govresearchgate.net It catalyzes the copper-, ascorbate-, and O₂-dependent hydroxylation of the α-carbon of C-terminal glycine-extended peptides. nih.gov This is the initial step in a two-step process to produce the final α-amidated peptide. nih.govnih.gov Given its critical role, PHM is a significant target for developing inhibitors as potential drugs for various diseases and as insecticides. nih.govresearchgate.net

Research has shown that simple, ground-state analogs of the PHM substrate hippuric acid can act as effective inhibitors of the enzyme, with some exhibiting Kᵢ values as low as 0.5 μM. nih.govresearchgate.net The affinity of these inhibitors for PHM can be significantly increased by substituting sulfur atoms into the hippuric acid analog. nih.govresearchgate.net For instance, replacing the acetylglycine moiety with an S-(thioacetyl)thioglycolic acid moiety results in compounds with the highest affinity for PHM. nih.govresearchgate.net

Studies have demonstrated that hippurate and several of its analogs, such as 4-methoxyhippurate and 4-nitrohippurate, are oxidized by PAM, yielding the corresponding amide and glyoxylate. nih.gov The initial rate of oxygen consumption by PAM in the presence of these substrates follows Michaelis-Menten kinetics. nih.gov The kinetic values indicate that variations in the apparent Michaelis constant (Kₘ,app) are more significant than variations in the maximum velocity (Vₘ,app), suggesting that the substrate's structure primarily affects the microscopic rate constants leading to the first irreversible step in catalysis, rather than the rate of product release. nih.gov

The development of potent and specific inhibitors for PHM is an active area of research. Olefinic substrate analogs like trans-benzoylacrylic acid and 4-phenyl-3-butenoic acid have been identified as potent, time-dependent inactivators of PAM. nih.gov Furthermore, some hippurate analogs have shown promise as anti-proliferative agents in cancer cells. For example, S-(2-phenylthioacetyl)thioglycolate and S-(4-ethylthiobenzoyl)thioglycolic acid have been found to inhibit the proliferation of cultured human prostate cancer cells. nih.govusf.edu

Interactive Data Table: Kinetic Parameters of Hippurate and its Analogs as PHM Substrates. nih.gov

SubstrateKₘ,app (mM)Vₘ,app (µmol/min/mg)(V/K)app (M⁻¹s⁻¹)
Hippurate10 ± 11.5 ± 0.12.5 ± 0.3
4-Methoxyhippurate2.5 ± 0.31.2 ± 0.18.0 ± 1.1
4-Nitrohippurate1.5 ± 0.21.0 ± 0.111.1 ± 1.6
4-Chlorohippurate3.0 ± 0.41.3 ± 0.17.2 ± 1.1
4-Methylhippurate5.0 ± 0.61.4 ± 0.14.7 ± 0.6

Kinetic isotope effect (KIE) studies are powerful tools for elucidating enzyme mechanisms. mdpi.com In the context of PHM/PAM catalysis, significant primary deuterium (B1214612) KIEs are observed when α-dideuterohippurate is used as a substrate, indicating that C-H bond cleavage is a rate-determining step in the reaction. nih.govnih.gov

The magnitude of the primary deuterium KIE shows a linear decrease with increasing acyl chain length for straight-chain N-acylglycine substrates. nih.gov This observation, combined with molecular docking studies, suggests a pre-organization event where the substrate binding in a hydrophobic pocket decreases the conformational sampling in the ground state. nih.gov This pre-organization reduces the reorganization energy required for catalysis. nih.gov This finding represents the first example of such pre-organization in the family of non-coupled copper monooxygenases. nih.gov

The study of KIEs in PHM catalysis provides a deeper understanding of the relationship between the substrate's structure, its binding dynamics, and the chemical step of Cα-H bond activation. nih.gov

Mechanistic Enzymology of Hippurate Metabolism

The synthesis of hippurate from benzoate (B1203000) and glycine (B1666218) is a two-step process that primarily occurs in the mitochondria of liver and kidney cells. uniroma1.itreading.ac.ukportlandpress.com The first step involves the activation of benzoate to its high-energy thioester, benzoyl-CoA. uniroma1.it This reaction is catalyzed by medium-chain acid:CoA ligases, such as HXM-A and HXM-B, and requires ATP. uniroma1.it

The second and final step is the conjugation of benzoyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT, EC 2.3.1.13). uniroma1.itnih.gov This transacylation reaction forms hippuric acid and releases coenzyme A (CoASH). uniroma1.itnih.gov GLYAT plays a vital role in maintaining adequate levels of free CoASH by metabolizing xenobiotic acyl-CoAs. uniroma1.it

Kinetic studies of recombinant mouse GLYAT have shown that glycine is the preferred amino donor substrate and benzoyl-CoA is the best amino acceptor substrate. nih.gov The enzyme exhibits specificity for acyl-CoAs with chain lengths from C2 to C6. nih.gov The availability of glycine can influence the rate of hippurate formation. uniroma1.it

Hippurate hydrolase (Hhase, EC 3.5.1.32), also known as hippuricase, is an enzyme that catalyzes the hydrolysis of hippuric acid into benzoic acid and glycine. umin.jpontosight.ai This enzymatic activity is important for the degradation of hippuric acid and the recycling of glycine. ontosight.ai Hhases have been identified and characterized in various bacteria, including Campylobacter jejuni and Pseudomonas putida, as well as in the hyperthermophilic archaeon Pyrococcus horikoshii. umin.jp

The Hhase from C. jejuni is a metallocarboxypeptidase that is sensitive to certain metal ions and displays optimal activity at a specific pH and temperature. researchgate.net It shows the highest activity against N-benzoyl-linked small aliphatic amino acids. researchgate.net Site-directed mutagenesis studies have identified several amino acid residues that are crucial for the catalytic activity of the C. jejuni Hhase. oup.com

A homolog of Hhase from the moderately thermophilic bacterium Acetomicrobium mobile (HhaseAm) has also been characterized. umin.jp This enzyme exhibits hydrolyzing activity towards both hippuric acid and methylhippuric acid. umin.jp

Enzyme engineering techniques have been employed to improve the properties of hippurate hydrolases for various applications, such as in enzymatic assays for monitoring exposure to industrial solvents like toluene (B28343) and xylene. umin.ac.jpumin.ac.jp The wild-type Hhase from Pyrococcus horikoshii (Hhase1043) has relatively weak hydrolyzing activity at 37°C. umin.ac.jp

Through structure prediction and site-directed mutagenesis, researchers have successfully created mutants of Hhase1043 with significantly enhanced activity. umin.ac.jpumin.ac.jp For instance, mutations at specific amino acid residues resulted in mutants with 1.4 to 4.1 times higher specific activity than the wild-type enzyme. umin.ac.jp Further engineering, guided by substrate docking simulations, led to mutants with even greater improvements in hydrolyzing activities for hippuric acid and its methylated derivatives. umin.ac.jp For example, substitution of a tryptophan residue in the putative active center resulted in mutants with up to a 26-fold increase in activity for p-methylhippuric acid. umin.ac.jp These engineered enzymes have the potential to be used in more effective and cost-efficient diagnostic assays. umin.ac.jpumin.ac.jp

Intermolecular Interactions and Binding Affinities

The study of intermolecular interactions and binding affinities is crucial for understanding the molecular basis of a compound's biological activity. For ethyl hippurate, these investigations have often centered on its role as a substrate for various enzymes, where kinetic parameters serve as a proxy for binding affinity and provide insight into the nature of the interactions within the enzyme's active site.

Research Findings on Enzyme Interactions

This compound has been utilized as a substrate to probe the specificity and mechanism of several enzymes, most notably serine proteases like α-chymotrypsin and metalloenzymes such as carboxypeptidase A. The interactions are primarily non-covalent, involving a combination of hydrophobic interactions, hydrogen bonds, and stereospecific recognition of both the hippuryl and ethyl ester moieties of the molecule.

α-Chymotrypsin:

Studies on the α-chymotrypsin-catalyzed hydrolysis of various esters, including those of the hippurate series, have revealed the stereospecificity of the enzyme's active site. The binding of hippurate esters is influenced by the structure of the alcohol group. For nonspecific substrates like hippurate esters, the acylation of the enzyme is typically the rate-determining step. cdnsciencepub.com In this context, the Michaelis-Menten constant (K_m) provides an approximation of the enzyme-substrate binding constant (K_s), where a lower K_m value indicates higher binding affinity. ucdavis.eduwashington.edu

Kinetic studies have shown that the nature of the alcohol moiety affects both the binding (K_m) and catalytic (k_cat) constants. For instance, comparing different alkyl esters of hippuric acid allows for the mapping of the hydrophobic pocket of the enzyme's active site. The benzene (B151609) ring of the hippurate group participates in hydrophobic interactions with non-polar residues in the active site, while the amide group can act as a hydrogen bond donor and acceptor.

Carboxypeptidase A:

This compound and its analogs are also recognized substrates for carboxypeptidase A. Research on the hydrolysis of O-hippuryl derivatives has shown that the enzyme's interaction with these substrates can be complex, sometimes exhibiting substrate activation and inhibition. cdnsciencepub.comcdnsciencepub.com This suggests the presence of multiple binding sites on the enzyme: a catalytic site, an activator site, and an inhibitor site. The binding of a substrate molecule at a regulatory site (activator or inhibitor) can modulate the enzyme's affinity and catalytic activity towards a substrate molecule at the active site. cdnsciencepub.com

The affinity of hippurate esters for carboxypeptidase A is sensitive to the structure of the N-acyl group. For example, extending the acyl group from hippuryl (benzoyl-glycyl) to phenaceturyl (phenylacetyl-glycyl) significantly alters the kinetic parameters, indicating a change in binding interactions. cdnsciencepub.com

Data on Binding Affinities

Direct measurements of binding affinity, such as the inhibition constant (K_i) or dissociation constant (K_d), are not always available for substrates like this compound. Instead, affinity is often inferred from kinetic data. The table below presents kinetic parameters for the α-chymotrypsin-catalyzed hydrolysis of this compound and a related compound for comparison. A lower K_m value is generally interpreted as a higher affinity of the substrate for the enzyme's active site.

Table 1: Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of Hippurate Esters

These data illustrate how kinetic constants are used to infer binding affinity. The K_m value is the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the substrate's affinity for the enzyme. bu.edu

SubstrateEnzymeK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
This compoundα-Chymotrypsin1.50.04731.3 cdnsciencepub.com
Mthis compoundα-Chymotrypsin3.70.0277.3 worthington-biochem.com

Data derived from studies on α-chymotrypsin-catalyzed hydrolysis. cdnsciencepub.comworthington-biochem.com The conditions for these measurements were specific to each study and may not be directly comparable.

The intermolecular forces governing the binding of this compound to an enzyme active site include:

Hydrophobic Interactions: The phenyl group of the benzoyl moiety is a key site for hydrophobic interactions, fitting into non-polar pockets within the enzyme's active site. nih.gov

Hydrogen Bonding: The amide linkage (-CO-NH-) in the hippurate structure is capable of forming hydrogen bonds with amino acid residues in the enzyme, contributing to the stability of the enzyme-substrate complex. cambridgemedchemconsulting.com

Dipole-Dipole Interactions: The ester carbonyl group is a polar feature that can engage in dipole-dipole interactions. researchgate.net

Advanced Research Applications and Future Directions

Development of Labeled Probes for Biological Transport Studies

The ability to non-invasively monitor the activity of transporter proteins is crucial for understanding drug disposition and identifying potential drug-drug interactions. Labeled derivatives of hippuric acid, closely related to ethyl hippurate, are being developed as probes for this purpose, particularly in the context of Positron Emission Tomography (PET) imaging.

PET is a powerful imaging technique that utilizes radiotracers to visualize and measure metabolic processes in the body. yale.edu In the realm of biological transport, researchers have synthesized and evaluated 11C-labeled hippuric acid ester derivatives as potential PET imaging agents. nih.gov The underlying principle is that these esters can cross cell membranes and, once inside the target tissue, are hydrolyzed by intracellular esterases to release the radiolabeled hippuric acid. The accumulation of this radiolabeled acid can then be detected by a PET scanner, providing a quantitative measure of transporter activity.

One notable example is the development of benzyl (B1604629) [11C]hippurate. nih.gov This compound has demonstrated favorable properties for use as a PET probe, including suitable rates of hydrolysis and uptake in target tissues. nih.gov The short half-life of Carbon-11 (11C) makes it an ideal radionuclide for PET studies, as it minimizes the radiation exposure to the subject. mdpi.com

Organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) are two major families of transporters responsible for the efflux of a wide range of endogenous and exogenous compounds from cells. nih.govnih.gov Their activity is particularly important in organs such as the brain and heart, where they play a protective role by removing potentially toxic substances. nih.gov

The utility of benzyl [11C]hippurate as a probe for OAT and MRP activity has been demonstrated in preclinical studies using knockout mice. nih.gov In these studies, the retention of radioactivity in the brain and heart was significantly higher in mice lacking OAT3 (Oat3-/-) and MRP4 (Mrp4-/-), respectively, compared to control mice. nih.gov This increased retention indicates that OAT3 and MRP4 are responsible for the efflux of the hydrolyzed [11C]hippuric acid from these tissues. Therefore, benzyl [11C]hippurate can serve as a valuable tool for estimating the in vivo activities of OAT3 in the brain and MRP4 in the heart. nih.gov

Table 1: Key Transporters Investigated with Hippurate-Based PET Probes

Transporter FamilySpecific TransporterLocation of Activity AssessmentPET ProbeFinding
Organic Anion Transporter (OAT)OAT3BrainBenzyl [11C]hippurateIncreased probe retention in Oat3-/- mice indicates OAT3-mediated efflux. nih.gov
Multidrug Resistance-Associated Protein (MRP)MRP4HeartBenzyl [11C]hippurateIncreased probe retention in Mrp4-/- mice indicates MRP4-mediated efflux. nih.gov

Exploration of this compound Derivatives in Neuropharmacology

The central nervous system (CNS) presents a significant challenge for drug delivery due to the blood-brain barrier. The development of novel compounds that can modulate brain function is a key area of neuropharmacological research. While direct studies on this compound are limited, the broader class of hippuric acid derivatives is being explored for potential neurological applications.

The intricate network of brain circuitry and the balance of neurotransmitters are fundamental to cognitive function and behavior. Psychoactive substances can induce lasting changes in neurotransmitter systems, leading to altered behavior. nih.gov Research into novel therapeutic agents often targets specific neurotransmitter receptors to restore balance in pathological conditions. For instance, the development of compounds with high affinity for serotonin (B10506) (5-HT1A) and dopamine (B1211576) (D2) receptors is a strategy for treating disorders like depression and schizophrenia. nih.gov While specific studies detailing the impact of this compound derivatives on brain circuitry and neurotransmitters are not prominent in the current literature, the general approach in neuropharmacology involves designing molecules that can interact with these key neural components.

The quest for new therapeutic agents for neurological and psychiatric disorders is ongoing. Medicinal chemistry efforts are focused on synthesizing and screening novel compounds for their potential to treat a range of conditions. nih.gov While the direct application of this compound in this area is not well-documented, related research on hippuric acid derivatives has shown some potential. For example, certain derivatives have been investigated for their free radical scavenging and analgesic properties. researchgate.net The development of novel therapies often involves a multidisciplinary approach, combining chemical synthesis, in vitro screening, and in vivo testing to identify lead compounds with desirable pharmacological profiles. nih.gov

Novel Catalytic Applications in Organic Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective production of a vast array of chemical compounds. The development of novel catalysts is driven by the need for more sustainable and environmentally friendly chemical processes.

While this compound itself is not widely recognized as a catalyst, the principles of catalysis are relevant to its synthesis and potential applications. For instance, the esterification of hippuric acid to form this compound is a catalyzed reaction. Research in catalysis is exploring a wide range of materials, from traditional heterogeneous catalysts to more novel systems like deep eutectic solvents and nano-catalysts, to improve reaction efficiency and product selectivity. researchgate.netmdpi.com The application of advanced catalytic systems is crucial for the sustainable synthesis of a variety of organic molecules. ethz.ch The exploration of new catalytic functionalities in existing molecules is an active area of research, though specific applications for this compound in this context are yet to be extensively reported.

Emerging Research Areas and Unexplored Potential of this compound

This compound, the ethyl ester of hippuric acid, is a compound that, while known in chemical synthesis, holds significant and largely untapped potential in various advanced research applications. The exploration of its biological activities, its utility in material science, and the intricate details of its reaction mechanisms are emerging as promising areas of scientific inquiry.

Uncharted Biological Activities

While the biological roles of hippuric acid are increasingly being studied, the specific activities of its ethyl ester, this compound, remain a relatively uncharted territory. The known functions of hippuric acid, however, provide a strong foundation for postulating the unexplored biological potential of this compound. Hippuric acid is recognized as a significant co-metabolite of the gut microbiome and mammals, with its levels in biological fluids reflecting gut microbiome diversity and being associated with metabolic health. nih.govnih.gov Its synthesis from dietary polyphenols by gut bacteria and subsequent conjugation in the liver and kidneys highlights a complex interplay between diet, microbiota, and host metabolism. nih.govresearchgate.net

Future research could investigate whether this compound can modulate the gut microbiome, influence metabolic pathways in a manner similar to or distinct from hippuric acid, or serve as a more specific biomarker for certain physiological or pathological states. nih.govresearchgate.net Given that hippuric acid has been linked to conditions such as metabolic syndrome and has shown potential antibacterial properties, exploring the therapeutic potential of this compound as a more lipophilic analogue could be a fruitful avenue of research. nih.govresearchgate.net Studies into its absorption, distribution, metabolism, and excretion (ADME) profile are essential to understanding its potential systemic effects.

Material Science Applications of Hippurate Derivatives

The application of hippurate derivatives in material science is a burgeoning field with significant promise. Research has demonstrated the use of hippurate in the development of novel materials with advanced properties. For instance, hippurate has been successfully intercalated into layered double hydroxides (LDHs) and zinc-layered hydroxides (ZLH) to create nanohybrid structures. researchgate.netresearchgate.net These materials exhibit controlled-release properties, suggesting their potential use in drug delivery systems. researchgate.net The thermal stability of hippurate is notably enhanced within these nanohybrids. researchgate.net

Furthermore, a rapeseed oil-based hippurate amide has been synthesized and used to develop nanocomposite coatings. researchgate.net These coatings, reinforced with silver nanoparticles, have demonstrated good corrosion resistance and antimicrobial behavior against a range of bacteria and fungi. researchgate.net These findings open up possibilities for creating biocompatible and functional materials based on hippurate derivatives for various applications, including biomedical devices, protective coatings, and advanced packaging. The synthesis of hippurate-based polymers could also lead to the development of new biocompatible materials for tissue engineering and other biomedical applications. nih.gov

Further Mechanistic Investigations

A deeper understanding of the chemical and enzymatic reactions involving this compound is crucial for harnessing its full potential. This compound serves as a substrate in various chemical and enzymatic reactions. nih.govchemicalbook.com For example, it is used in the ruthenium-catalyzed protodecarbonylation of N-substituted phthalimide (B116566) derivatives and the copper-catalyzed synthesis of imides. chemicalbook.com Its ethyl ester group can react with hydrazine (B178648) to form hippuryl hydrazine, a precursor in the synthesis of hydrazoic acid. chemicalbook.comwikipedia.org

Further mechanistic investigations are needed to elucidate the precise pathways of these reactions. Understanding the kinetics and thermodynamics of this compound's role as a substrate in enzymatic reactions, such as those catalyzed by aldo-keto reductases, could provide valuable insights into enzyme function and inhibition. drew.edu Detailed studies on the synthesis of this compound and its derivatives, including one-pot procedures, can lead to more efficient and sustainable chemical processes. tandfonline.com Investigating the mechanisms by which hippurate derivatives interact with metal surfaces to prevent corrosion or inhibit microbial growth at a molecular level will be critical for the rational design of new and improved materials.

Addressing Research Gaps and Future Research Directions

The exploration of this compound and its derivatives presents numerous opportunities for future research. A significant research gap exists in the direct investigation of the biological activities of this compound. Future studies should focus on its effects on the gut microbiota, its metabolic fate in vivo, and its potential therapeutic properties, particularly in the context of metabolic and infectious diseases. Comparative studies with hippuric acid would be invaluable in determining the specific contributions of the ethyl ester group to its biological profile.

In material science, the synthesis and characterization of a wider range of hippurate-based polymers and composites are warranted. Research should be directed towards tailoring the properties of these materials for specific applications, such as targeted drug delivery, biodegradable packaging, and antimicrobial surfaces. Investigating the structure-property relationships in these materials will be key to their successful development.

Q & A

Q. How can researchers design experiments to isolate this compound’s effects in complex biological systems (e.g., gut microbiota studies)?

  • Methodological Guidance : Utilize germ-free (GF) mouse models conventionalized with defined microbiota to study this compound’s role in energy metabolism . For in vitro studies, spike homogenized urine samples with graded concentrations of this compound and citrate to mimic natural variability, ensuring balanced experimental designs with replication across multiple days . Include negative controls (e.g., non-spiked samples) and validate findings via knockout models (e.g., Fiaf−/− mice) .

Q. How should contradictory findings about this compound’s association with hypertension or endothelial dysfunction be reconciled?

  • Methodological Guidance : Conflicting results (e.g., hippurate’s correlation with blood pressure in some cohorts but not others ) may arise from population heterogeneity or unmeasured confounders. Apply multivariable regression models adjusting for renal function, diet, and microbiota composition. Meta-analyses pooling data from intervention trials (e.g., wine intake studies) and epidemiological cohorts (e.g., PREDIMED sub-studies) can clarify associations .

Q. What advanced statistical approaches are recommended for analyzing this compound’s interactions in multi-omics datasets?

  • Methodological Guidance : Use sparse orthogonal partial least squares (sOPLS) to identify this compound’s covariation with transcriptomic or proteomic data while minimizing overfitting . For pathway analysis, integrate weighted gene co-expression network analysis (WGCNA) with metabolomic data to map hippurate’s role in hypertension-related pathways (e.g., alanine metabolism) .

Q. How can researchers address ethical and reproducibility challenges in human studies involving this compound?

  • Methodological Guidance : In clinical trials, document inclusion/exclusion criteria (e.g., exclusion of participants on probiotics) and obtain informed consent for microbiota analysis . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in repositories like GenBank and providing hyperlinks to supplementary methods .

Data Presentation and Validation

  • Tables : Include processed data critical to the research question in the main text (e.g., concentration-response curves for spiked samples ). Raw data (e.g., CE-UV chromatograms) should be archived in appendices or public repositories .
  • Limitations : Explicitly address constraints such as small sample sizes or inability to control dietary variables in observational studies .

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Ethyl Hippurate

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